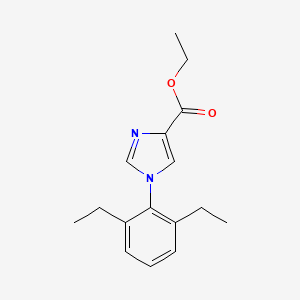

ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate

説明

Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate (CAS 952959-49-8) is a substituted imidazole derivative featuring a 2,6-diethylphenyl group at the 1-position of the imidazole ring and an ethyl ester moiety at the 4-position. The 2,6-diethylphenyl group introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties and binding interactions in biological systems.

特性

IUPAC Name |

ethyl 1-(2,6-diethylphenyl)imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-12-8-7-9-13(5-2)15(12)18-10-14(17-11-18)16(19)20-6-3/h7-11H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXISPSWGJYWCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C=C(N=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209856 | |

| Record name | Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-49-8 | |

| Record name | Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the 2,6-Diethylphenyl Group: The 2,6-diethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-diethylbenzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the imidazole derivative with ethyl chloroformate in the presence of a base such as triethylamine to yield ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

化学反応の分析

Types of Reactions

Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted imidazole derivatives.

科学的研究の応用

Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its imidazole ring.

Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

類似化合物との比較

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate and related compounds:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 2,6-diethylphenyl substituent in the target compound provides steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in , halogens in ) that enhance electrophilic reactivity.

- Synthetic Complexity : Compounds with multiple halogen or nitro substituents (e.g., ) require stepwise halogenation or nitration, whereas the diethylphenyl group may involve Friedel-Crafts alkylation or cross-coupling reactions.

生物活性

Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate is an organic compound belonging to the imidazole derivative class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate features a unique structure that combines an imidazole ring with an ester functional group. The imidazole moiety is crucial for its biological interactions, particularly in enzyme inhibition and receptor binding.

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating their activity. Additionally, the ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .

Antiviral Activity

Recent studies have highlighted the antiviral potential of ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate. In particular, it has shown promise in disrupting the HIV-1 integrase (IN) and LEDGF/p75 interaction. In a series of experiments involving various derivatives of imidazole-4-carboxylates, compounds exhibiting over 50% inhibition were identified as active against HIV-1 IN .

Table 1: Inhibition Rates of Selected Compounds Against HIV-1 IN

| Compound ID | Inhibition Rate (%) |

|---|---|

| 11e | 89 |

| 10e | 83 |

| 10b | 67 |

| 11h | 50 |

Antitumor Activity

The compound has also been evaluated for antitumor properties. A study reported that various imidazole derivatives exhibited cytotoxic effects against cancer cell lines. Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate was included in a broader investigation into the structure-activity relationship (SAR) of similar compounds .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound ID | IC50 (µM) | Cell Line |

|---|---|---|

| 11a | <50 | HT29 |

| 11b | <100 | A431 |

| 11h | >200 | MCF7 |

Synthesis and Evaluation

In a notable study by Meng et al., various derivatives of ethyl imidazole-4-carboxylates were synthesized and evaluated for their biological activities. The study demonstrated that specific substitutions on the imidazole ring significantly influenced both antiviral and cytotoxic activities .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of certain substituents on the phenyl ring enhances biological activity. For instance, compounds with halogenated phenyl groups exhibited improved inhibition rates against HIV-1 integrase compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate?

- Methodological Answer : The synthesis typically involves coupling substituted imidazole precursors with aromatic electrophiles under controlled conditions. For example:

- Use a base (e.g., triethylamine) to deprotonate the imidazole nitrogen, enabling nucleophilic substitution with 2,6-diethylphenyl halides .

- Optimize solvent systems (e.g., DMF or THF) and temperature (room temperature to 80°C) to balance reaction rate and byproduct formation .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Compare experimental shifts with computational predictions (e.g., DFT calculations) or reference databases (e.g., NIST Chemistry WebBook) to verify substituent positions and stereochemistry .

- FTIR : Identify characteristic carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bending modes (700-900 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragment patterns, cross-referencing synthetic intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at –20°C to prevent degradation. Label containers with hazard symbols (e.g., irritant) .

- Disposal : Neutralize waste with mild oxidizing agents (e.g., KMnO₄) under supervision, followed by incineration in compliance with local regulations .

Q. How can the biological activity of this compound be evaluated in enzyme inhibition assays?

- Methodological Answer :

- In vitro assays : Use xanthine oxidase or cytochrome P450 inhibition models. Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity .

- Dose-response curves : Test concentrations from 1 nM to 100 µM, and calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

- Control experiments : Include positive controls (e.g., allopurinol for xanthine oxidase) and validate results with triplicate measurements .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of derivatives with enhanced reactivity or selectivity?

- Methodological Answer :

- Reactivity prediction : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .

- Transition state analysis : Apply QM/MM methods to model reaction pathways (e.g., SNAr mechanisms) and optimize substituent steric/electronic effects .

- Machine learning : Train models on existing reaction datasets to predict yield or regioselectivity for new derivatives .

Q. What strategies resolve contradictions between computational predictions and experimental results in reaction optimization?

- Methodological Answer :

- Feedback loops : Integrate experimental data (e.g., failed conditions) into computational models to refine force fields or reaction parameters .

- Sensitivity analysis : Vary input parameters (e.g., solvent polarity in COSMO-RS models) to identify discrepancies in solvation effects .

- Multi-scale modeling : Combine microkinetic models with macroscopic reactor simulations to account for mass transfer limitations .

Q. How do reactor design and process parameters influence scalability in the synthesis of this compound?

- Methodological Answer :

- Continuous flow reactors : Optimize residence time and mixing efficiency to minimize side reactions during scale-up .

- Membrane separation : Use nanofiltration membranes to isolate the product from unreacted precursors, reducing purification steps .

- Process control : Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring of key intermediates .

Q. What factorial design approaches are effective in optimizing reaction yield and purity?

- Methodological Answer :

- Full factorial design : Test variables (temperature, catalyst loading, solvent ratio) at 2–3 levels to identify significant interactions .

- Response surface methodology (RSM) : Use central composite designs to model nonlinear relationships and pinpoint optimal conditions .

- Robustness testing : Vary factors within ±10% of optimal values to assess process stability .

Q. How can chemical software enhance data integrity and reproducibility in studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Digitally track raw data, protocols, and instrument parameters to ensure traceability .

- Cheminformatics platforms : Use tools like KNIME or Pipeline Pilot to automate data curation and cross-validate spectral libraries .

- Encryption : Secure sensitive data (e.g., proprietary synthetic routes) with AES-256 encryption and role-based access controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。